molecular formula C9H6N2O5 B1663971 1-Methyl-7-nitroisatoic anhydride CAS No. 73043-80-8

1-Methyl-7-nitroisatoic anhydride

Cat. No.: B1663971
CAS No.: 73043-80-8
M. Wt: 222.15 g/mol
InChI Key: MULNCJWAVSDEKJ-UHFFFAOYSA-N
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Description

1M7, also known as 1-methyl-7-nitroisatoic anhydride, is a chemical compound with the molecular formula C₉H₆N₂O₅. Its CAS number is 73043-80-8. This compound is widely used in scientific research, particularly in the field of RNA structure analysis.

Mechanism of Action

Target of Action

The primary target of 1-Methyl-7-nitroisatoic anhydride (1M7) is the 2’-hydroxyl group along an RNA chain . This compound is used to estimate the reactivity of these groups, which aids in modeling the folded RNA structure .

Mode of Action

1M7 interacts with its targets by forming covalent adducts at the ribose 2’-hydroxyl group . This interaction is facilitated by the electrophilic nature of 1M7, which allows it to react with the 2’-hydroxyl group . The resulting changes include the detection of local nucleotide flexibility .

Biochemical Pathways

The action of 1M7 affects the biochemical pathways involved in RNA folding . By reacting with the 2’-hydroxyl groups, 1M7 can provide insight into the native folded structures of RNA . This is particularly useful in understanding the many roles that RNA plays in the expression and control of genetic information .

Pharmacokinetics

It’s important to note that the compound is typically used in vitro for rna structure probing .

Result of Action

The action of 1M7 results in the formation of covalent adducts at the ribose 2’-hydroxyl group . This modification allows for the detection of local nucleotide flexibility, which is crucial for probing 2’-hydroxyl reactivity . The reacted sites are then mapped along the RNA chain, providing valuable information about the RNA’s structure .

Action Environment

The action, efficacy, and stability of 1M7 can be influenced by various environmental factors. For instance, the compound is typically used in dilute solutions of RNA . Additionally, it’s worth noting that 1M7 is used as an in vivo SHAPE-MaP reagent for live cell RNA structure analysis . .

Preparation Methods

Synthetic Routes: 1M7 can be synthesized through several methods. One common approach involves the reaction of 1-methylisatoic anhydride with nitric acid, resulting in the nitration of the aromatic ring. The specific synthetic route is as follows:

    Nitration of 1-Methylisatoic Anhydride:

Industrial Production Methods: 1M7 is primarily produced in research laboratories for specialized applications

Chemical Reactions Analysis

1M7 serves as an RNA-SHAPE (Selective 2’-hydroxyl acylation analyzed by primer extension) reagent. It specifically targets the 2’-hydroxyl group of RNA nucleotides. Here are some key points regarding its chemical behavior:

    Reactivity: 1M7 reacts with the 2’-hydroxyl group of RNA nucleotides, providing information about their local flexibility and accessibility.

    Probe Mechanism: The electrophilic nature of 1M7 allows it to form covalent adducts with RNA, revealing structural details.

    Applications: By combining 1M7 with mutational profiling (MaP), researchers can obtain quantitative nucleotide measurements across entire transcriptomes.

Common Reagents and Conditions:

    Reagent: 1M7 itself acts as the reagent.

    Reaction Conditions: Typically performed in aqueous solutions at physiological pH and temperature.

Scientific Research Applications

1M7 finds extensive use in various scientific fields:

    RNA Structure Analysis: As mentioned earlier, it provides insights into RNA secondary and tertiary structures.

    RNA-Protein Interactions: Researchers employ 1M7 to study RNA-protein interactions within living cells.

    Drug Design: Understanding RNA structures aids in designing RNA-targeting small-molecule drugs.

Comparison with Similar Compounds

While 1M7 is unique in its RNA-specific reactivity, other related compounds include:

    NMIA (N-methylisatoic anhydride): Similar in structure but lacks the nitro group.

    CMCT (1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate): Another RNA probing reagent.

For more details, you can refer to the product information provided by Sigma-Aldrich and Selleck Chemicals.

Properties

IUPAC Name

1-methyl-7-nitro-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O5/c1-10-7-4-5(11(14)15)2-3-6(7)8(12)16-9(10)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULNCJWAVSDEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101299566
Record name 1-Methyl-7-nitroisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73043-80-8
Record name 1-Methyl-7-nitroisatoic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73043-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-7-nitroisatoic anhydride
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URL https://comptox.epa.gov/dashboard/DTXSID101299566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-7-nitroisatoic anhydride
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Synthesis routes and methods

Procedure details

To a suspension of 0.1656 g (4.14 mmoles) of sodium hydride (60% in mineral oil) in 20 mL DMF was added a solution of 0.6584 g (3.16 mmoles) of 4-nitroisatoic anhydride in 20 mL DMF. After stirring a few minutes at room temperature, a clear orange solution formed. 0.2615 g (3.2 mmoles) of methyl iodide was added to the reaction, and the mixture was stirred at room temperature for 4 hours. The reaction was poured into 50 mL of cold 1 N HCl, and the resulting bright orange precipitate was filtered and washed sequentially with water and ether to give 608.3 mg (86%) of product. 1H NMR (CO(CD3)2, 400 MHz,) δ 3.69 (s, 3H, —NCH3—), 8.12 (dd, J=8.8 Hz, 2 Hz, 1H, ArH), 8.2 (d, J=2 Hz, 1H, ArH), 8.34 (d, J=8.4 Hz, 1H, ArH).
Quantity
0.1656 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.6584 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.2615 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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